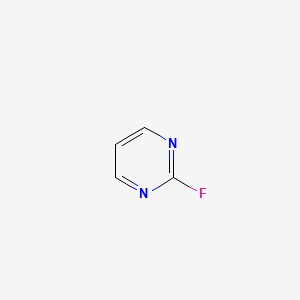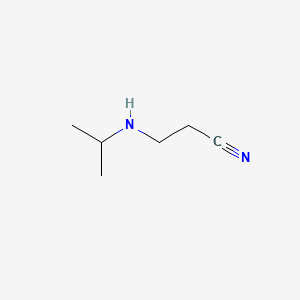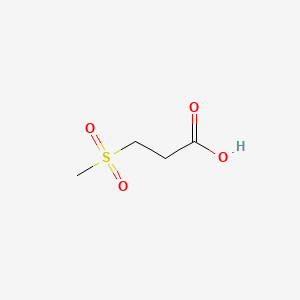
2-Fluoropyrimidin
Übersicht
Beschreibung
2-Fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU), are widely recognized for their role in cancer treatment. These compounds act by interfering with nucleic acid synthesis and function, which is crucial for cancer cell proliferation. The fluoropyrimidine moiety is incorporated into RNA and DNA, leading to cytotoxic effects that are beneficial in oncology .
Synthesis Analysis
The synthesis of 2-fluoropyrimidine derivatives can be approached through various methods. A notable synthesis route involves the use of α-CF3 aryl ketones to create 2,6-disubstituted 4-fluoropyrimidines, which serve as versatile building blocks in medicinal chemistry. This method is praised for its practicality and efficiency, yielding good to excellent results under mild conditions . Another synthetic pathway includes the regioselective substitution of 5-fluoropyrimidine to produce potential kinase inhibitors, highlighting the importance of protecting groups and palladium catalysis in achieving the desired substitution pattern .
Molecular Structure Analysis
The molecular structure of 2-fluoropyrimidine derivatives is critical for their biological activity. Structural variety in these compounds can significantly influence their anticancer properties. For instance, the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron donor moiety on the thiazolopyrimidine ring are all factors that contribute to the anticancer activity of these molecules . Additionally, the synthesis of fluoroarene-2-aminopyrimidine silver(I) coordination polymers showcases the diverse structural possibilities and the impact of different counterions on the assembly and optical properties of these compounds .
Chemical Reactions Analysis
Fluoropyrimidines undergo various chemical reactions that are essential for their pharmacological effects. They can inhibit key enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase, which are involved in nucleotide synthesis and metabolism . The inhibition of these enzymes leads to the disruption of DNA and RNA synthesis, causing cell death in rapidly dividing cancer cells. Moreover, the incorporation of fluoropyrimidines into RNA and DNA can lead to the formation of cytotoxic metabolites that further contribute to their antitumor effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoropyrimidine derivatives are closely related to their pharmacokinetics and pharmacodynamics. For example, the cardiotoxicity associated with 5-fluorouracil and other fluoropyrimidines is a significant concern, as these drugs can cause vascular toxicity, angina pectoris, and coronary spasm . Understanding these properties is crucial for the safe and effective use of fluoropyrimidines in cancer treatment. Additionally, the pharmacogenetic variants in genes such as DPYD, TYMS, CDA, and MTHFR are predictors of fluoropyrimidine toxicity, which can influence the drug's safety profile and necessitate dose adjustments .
Wissenschaftliche Forschungsanwendungen
Lipopolysaccharid-bindendes Protein (LBP) spezifische Aptamere
Mit 2-Fluoropyrimidin modifizierte RNA-Aptamere wurden in der Erforschung des Lipopolysaccharid-bindenden Proteins (LBP), einem glykosylierten Akutphasenprotein, das eine entscheidende Rolle in der Pathophysiologie der Sepsis spielt, eingesetzt . Diese Aptamere, die spezifisch für murines LBP (mLBP) sind, wurden durch In-vitro-Selektion aus einer Bibliothek isoliert, die eine 60-Nukleotid-randomisierte Region enthielt . Die modifizierten RNA-Pools wurden in Gegenwart von 2′-Fluor-modifizierten Pyrimidin-Nukleotiden transkribiert, um die Transkripte gegen Nuklease-Abbau zu stabilisieren .
Behandlung von kolorektalem Karzinom
Fluoropyrimidin (FP)-Medikamente, zu denen auch this compound gehört, sind zentrale Bestandteile von Kombinationschemotherapie-Regimen zur Behandlung von kolorektalem Karzinom (CRC) . Die FP-basierte Chemotherapie hat in den letzten Jahrzehnten zu verbesserten Überlebensraten geführt, wobei ein Großteil des therapeutischen Nutzens aus der Optimierung der Dosis und der Verabreichung resultiert .
Prodrug- und Nanodelivery-Strategien
Um weitere Fortschritte in der therapeutischen Wirksamkeit zu erzielen, werden Prodrugs der nächsten Generation und Nanodelivery-Systeme für FPs entwickelt . Dies umfasst die Verwendung von FP-DNA-basierten Polymeren (z. B. CF10) zur Abgabe aktivierter FP-Nukleotide als Nanodelivery-Ansatz mit nachgewiesener Aktivität in präklinischen Modellen und klinischem Potenzial .
Wirkmechanismus
Target of Action
The primary target of 2-Fluoropyrimidine, also known as 5-fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting TS, 2-Fluoropyrimidine interferes with DNA synthesis, which is vital for cell growth and proliferation .
Mode of Action
The main mechanism of action of 2-Fluoropyrimidine involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
2-Fluoropyrimidine affects the biochemical pathway of DNA and RNA synthesis . It does this by directly incorporating into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) . This incorporation disrupts the normal functioning of these nucleic acids, leading to DNA strand breaks and cell death .
Pharmacokinetics
The pharmacokinetics of 2-Fluoropyrimidine involves its bioconversion to 5-FU and subsequent metabolic activation . This process is required for the formation of FdUTP and FUTP, the active nucleotides through which 2-Fluoropyrimidine exerts its antimetabolite actions . The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPYD) . Variations in the DPYD gene can affect the metabolism of 2-Fluoropyrimidine, leading to an increased risk of toxicity .
Result of Action
The result of 2-Fluoropyrimidine’s action is the inhibition of DNA and RNA synthesis, leading to DNA strand breaks and ultimately cell death . This makes it an effective chemotherapeutic agent for the treatment of various solid tumors .
Action Environment
The action of 2-Fluoropyrimidine can be influenced by genetic factors . Variations in genes implicated in the pharmacokinetics and pharmacodynamics of 2-Fluoropyrimidine can increase the risk of toxicity . Therefore, taking into account more gene variations in dosing guidelines holds promise to improve the safety and efficacy of 2-Fluoropyrimidine treatment .
Safety and Hazards
Zukünftige Richtungen
Future research on 2-Fluoropyrimidine is likely to focus on pharmacogenomics. There is potential for the development of dosing guidelines that take into account variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics . This could lead to improved pharmacotherapy and safer prescription practices .
Eigenschaften
IUPAC Name |
2-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYAFBQOXCGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185466 | |
| Record name | Pyrimidine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31575-35-6 | |
| Record name | 2-Fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031575356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Fluoropyrimidine?
A1: The molecular formula of 2-Fluoropyrimidine is C4H3FN2 and its molecular weight is 98.08 g/mol. [, ]
Q2: How does fluorine substitution at the C2 position in pyrimidine impact its structure?
A2: Ab initio studies reveal that fluorination of pyrimidine at the C2 position, similar to its effect on benzene, increases the ring angle by approximately 2° at the point of fluorination. [] Adjacent C-N bonds shorten more significantly than adjacent C-C bonds. Additionally, C2 fluorination enhances bond localization within the pyrimidine ring. []
Q3: What spectroscopic data is available for 2-Fluoropyrimidine?
A3: Researchers have characterized 2-Fluoropyrimidine using microwave spectroscopy, providing insights into its rotational constants, electric dipole moment, and nitrogen nuclear quadrupole coupling constants. [, , ] UV and 1H NMR spectra have also been recorded and analyzed. []
Q4: How does the reactivity of 2-Fluoropyrimidine compare to other halogenated pyrimidines?
A4: 2-Fluoropyrimidine demonstrates significantly higher reactivity compared to its bromo- and iodo- counterparts. Kinetic studies of piperidinolysis reactions show that 2-Fluoropyrimidine and its methyl derivatives react 60-200 times faster than corresponding halogenated pyrimidines at the same temperature. []
Q5: How can 2-Fluoropyrimidine be utilized in organic synthesis?
A5: 2-Fluoropyrimidine serves as an effective reagent in solid-phase synthesis for generating various N-aryl- and N-alkyl-N-pyrimidin-2-ylamines. [] This approach offers a convenient route for incorporating the pyrimidine moiety into diverse molecular scaffolds.
Q6: What is the significance of 2-Fluoropyrimidine in polymer chemistry?
A6: Researchers have incorporated 2-Fluoropyrimidine as an electron-deficient unit in donor-acceptor conjugated polymers. [] This strategy aims to develop low band gap polymers with deep HOMO energy levels, potentially leading to higher open-circuit voltages (VOC) in polymer solar cell applications. []
Q7: How is 2-Fluoropyrimidine used in the development of aptamers?
A7: 2-Fluoropyrimidine is a key building block for synthesizing nuclease-resistant RNA aptamers. Replacing natural pyrimidines with 2-Fluoropyrimidine enhances aptamer stability against enzymatic degradation, improving their therapeutic potential. [, , , , , , , , , ]
Q8: Can you provide examples of aptamers incorporating 2-Fluoropyrimidine and their targets?
A8: Numerous aptamers utilizing 2-Fluoropyrimidine have been developed, targeting a variety of proteins. Examples include:
- A10 RNA aptamer: Targets prostate-specific membrane antigen (PSMA) for prostate cancer imaging and therapy. [, , , ]
- B40 aptamer: Targets gp120 of R5 strains of HIV-1, inhibiting viral entry. [, ]
- Aptamers against HCV NS5B RNA replicase: Inhibit HCV replication in human liver cells. []
- Aptamers targeting sickle hemoglobin (HbS): Inhibit HbS polymerization, offering potential therapeutic avenues for sickle cell disease. []
Q9: What are the potential toxicological concerns associated with 2-Fluoropyrimidine incorporation into nucleic acids?
A9: Although 2-Fluoropyrimidine increases aptamer stability, these modified oligonucleotides can still be degraded by nucleases. Research indicates that mammalian DNA polymerases can incorporate 2-Fluoropyrimidine into DNA strands. [] Studies in rats and woodchucks revealed that long-term administration of 2′-Fluorouridine (2′-FU) or 2′-Fluorocytidine (2′-FC) led to their incorporation into DNA and RNA of various tissues. [] This finding raises concerns about potential long-term toxicological effects, particularly considering the known susceptibility of these animals to other modified pyrimidines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















